Sitostanol-5,6,22,23-d4
Overview
Description
Sitostanol-5,6,22,23-d4 is a deuterated derivative of sitostanol, a plant sterol commonly found in various foods. This compound has gained significant attention in scientific research due to its potential therapeutic applications in medicine, its effects on ecosystems in environmental research, and its use in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sitostanol-5,6,22,23-d4 involves the incorporation of deuterium atoms at specific positions in the sitostanol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to maintain the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sitostanol-5,6,22,23-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the sitostanol structure can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different deuterated derivatives.
Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using deuterium gas or deuterated reducing agents.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and other functionalized derivatives of sitostanol .
Scientific Research Applications
Sitostanol-5,6,22,23-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential in lowering cholesterol levels and its role in cardiovascular health.
Industry: Utilized in the development of deuterated drugs and as a tracer in environmental studies to track the movement and transformation of sterols in ecosystems
Mechanism of Action
The primary mechanism by which Sitostanol-5,6,22,23-d4 exerts its effects is through the inhibition of cholesterol absorption in the intestines. This is achieved by displacing cholesterol from micelles, reducing its solubility and absorption. The compound targets specific molecular pathways involved in cholesterol metabolism, leading to a decrease in serum cholesterol levels .
Comparison with Similar Compounds
Stigmastanol: Another plant sterol with similar cholesterol-lowering properties.
Campesterol: A sterol found in various plant sources, also known for its cholesterol-lowering effects.
Brassicasterol: A sterol with structural similarities to sitostanol, found in certain plant oils.
Uniqueness of Sitostanol-5,6,22,23-d4: The uniqueness of this compound lies in its deuterated nature, which enhances its stability and allows for precise tracking in metabolic studies. The incorporation of deuterium atoms also provides unique insights into the compound’s behavior and interactions in biological systems .
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,6-dideuterio-17-[(2R,5R)-3,4-dideuterio-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1/i8D,9D,10D,22D/t8?,9?,10?,20-,21-,22+,23+,24+,25-,26+,27+,28+,29- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJMUZUPVCAVPU-DRBICYPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(C[C@H](CC4)O)[2H])C)C)[C@H](C)C([2H])C([2H])[C@@H](CC)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745826 | |
Record name | (3beta,5alpha)-(5,6,22,23-~2~H_4_)Stigmastan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150044-25-0 | |
Record name | Stigmastan-5,6,22,23-d4-3-ol, (3β,5α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150044-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3beta,5alpha)-(5,6,22,23-~2~H_4_)Stigmastan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 150044-25-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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